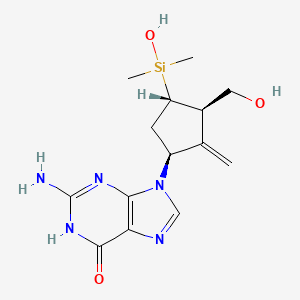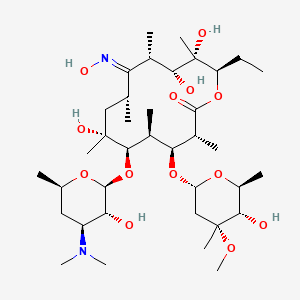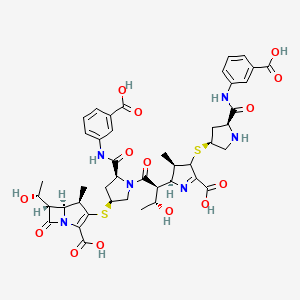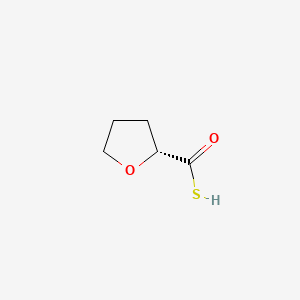
4-Dimetilsilil Entecavir
Descripción general
Descripción
Synthesis Analysis
4-Dimethylsilyl Entecavir is synthesized through a multi-step process that involves modifying the entecavir compound with a chemical group known as a dimethylsilyl group. A practical synthetic route for pilot production of entecavir has been described, which is safe, robust, and scalable to kilogram scale .
Molecular Structure Analysis
The molecular formula of 4-Dimethylsilyl Entecavir is C14H21N5O3Si . The chemical structure of 4-Dimethylsilyl Entecavir has been characterized using various techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
The synthesis of 4-Dimethylsilyl Entecavir involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion .
Aplicaciones Científicas De Investigación
Aplicaciones en Oncología
Entecavir ha sido revisado por sus posibles aplicaciones en oncología. Como análogo de nucleósido de guanosina con actividad contra la polimerasa del virus de la hepatitis B, puede tener implicaciones en el tratamiento del cáncer de hígado asociado con infecciones crónicas por VHB {svg_1}.
Mecanismos de los Fármacos Antivirales
Los mecanismos de acción de los fármacos antivirales como Entecavir son significativos en el campo más amplio de la virología y la farmacología. Comprender cómo estos fármacos previenen la replicación viral puede conducir al desarrollo de nuevas terapias para diversas infecciones virales {svg_2}.
Prevención de Enfermedades Virales
La investigación sobre la prevención de enfermedades virales incluye el estudio de compuestos como Entecavir y su eficacia en tratamientos profilácticos o escenarios de postexposición {svg_3}.
Características de la Transmisión Aérea
Si bien no está directamente relacionado con 4-Dimetilsilil Entecavir, comprender las características de la transmisión aérea de los virus puede informar el desarrollo de estrategias antivirales donde se puedan utilizar estos compuestos {svg_4}.
Mecanismo De Acción
Target of Action
The primary target of 4-Dimethylsilyl Entecavir is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it an effective target for antiviral drugs .
Mode of Action
4-Dimethylsilyl Entecavir is a guanosine nucleoside analogue . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Biochemical Pathways
The inhibition of the HBV polymerase by 4-Dimethylsilyl Entecavir disrupts the viral replication process, leading to a decrease in the production of new virus particles . This results in a reduction of the viral load in the body, helping to alleviate the symptoms of hepatitis B infection .
Pharmacokinetics
It is known that renal impairment can lead to increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of less than 50 ml/min .
Result of Action
The inhibition of HBV replication by 4-Dimethylsilyl Entecavir can lead to a decrease in the viral load in the body, which may help to alleviate the symptoms of hepatitis B infection .
Action Environment
The efficacy and stability of 4-Dimethylsilyl Entecavir can be influenced by various environmental factors. For instance, the presence of resistant mutations in HBV reverse transcriptase can result in treatment failure . Additionally, the drug’s effectiveness may be affected by the patient’s renal function, as renal impairment can lead to increased accumulation of the drug .
Análisis Bioquímico
Biochemical Properties
4-Dimethylsilyl Entecavir plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It interacts with various enzymes and proteins, including the viral DNA polymerase, which is crucial for HBV replication. The compound binds to the active site of the enzyme, preventing the incorporation of natural nucleotides and thus halting viral DNA synthesis .
Cellular Effects
4-Dimethylsilyl Entecavir affects various cell types, particularly hepatocytes, where HBV replication occurs. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the viral load, leading to decreased inflammation and liver damage.
Molecular Mechanism
The mechanism of action of 4-Dimethylsilyl Entecavir involves its incorporation into the viral DNA by the HBV DNA polymerase. This incorporation results in chain termination due to the lack of a 3’-OH group necessary for DNA elongation. Additionally, the dimethylsilyl group enhances the binding affinity of the compound to the enzyme, increasing its inhibitory effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Dimethylsilyl Entecavir change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure leads to sustained viral suppression, although resistance can develop over time.
Propiedades
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHZIARQYIUCOF-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870614-82-7 | |
| Record name | 4-Dimethylsilyl entecavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-DIMETHYLSILYL ENTECAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)